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1,3,5,7-Tetrakis(4-bromophenyl)adamantane

Cat. No.: B3069138
CAS No.: 144970-36-5
M. Wt: 756.2 g/mol
InChI Key: SBWXPELEFUNJFA-UHFFFAOYSA-N
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Description

Significance of Adamantane (B196018) Scaffolds in Modern Chemical Research

Adamantane, first discovered in crude oil in 1933, is a tricyclic hydrocarbon with a unique cage-like structure resembling a small fragment of a diamond lattice. rsc.orgresearchgate.net This rigid and highly symmetric (Td point group) scaffold has become a cornerstone in various areas of modern chemical research for several key reasons. rsc.orgresearchgate.net

Structural Rigidity and Three-Dimensionality : The adamantane skeleton provides a stiff and well-defined three-dimensional template. tesisenred.net This rigidity is highly advantageous in drug design and medicinal chemistry, as it allows for the precise spatial orientation of functional groups, which can optimize interactions with biological targets. researchgate.net In materials science, this predefined tetrahedral geometry is exploited to construct complex molecular architectures and nanostructures. researchgate.netthieme-connect.com

Lipophilicity and Stability : Adamantane is a bulky, lipophilic moiety. researchgate.net Incorporating it into drug molecules can enhance their ability to cross cell membranes and can also protect nearby functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of a potential drug. researchgate.netub.edu Its inherent thermal and chemical stability makes it a robust component in the development of advanced materials designed to withstand harsh conditions. smolecule.com

Versatile Functionalization : The four bridgehead positions of the adamantane cage are tertiary carbons, which are reactive sites for introducing various substituents. google.com This allows for the synthesis of mono-, di-, tri-, and tetra-substituted adamantane derivatives, creating a wide array of building blocks for diverse applications, from pharmaceuticals to polymers. arkat-usa.org

Property of Adamantane Scaffold Significance in Research Example Applications
Rigid, Cage-Like StructurePrecise control over the 3D orientation of functional groups. researchgate.netDrug design, molecular scaffolding, nanotechnology. researchgate.nettesisenred.net
High LipophilicityImproves membrane permeability and metabolic stability of drugs. researchgate.netMedicinal chemistry, pharmacology. researchgate.netub.edu
Thermal and Chemical StabilityCreates robust and durable materials. smolecule.comAdvanced polymers, organic electronics. smolecule.com
Tetrahedral GeometryServes as a core for building complex, multi-directional architectures. researchgate.netthieme-connect.comSupramolecular chemistry, materials science. researchgate.net

Overview of Tetraaryl Adamantane Derivatives in Advanced Materials and Supramolecular Assemblies

Tetraaryl adamantane derivatives, such as 1,3,5,7-tetrakis(4-bromophenyl)adamantane, are a class of compounds where four aromatic rings are attached to the adamantane bridgeheads. These molecules serve as exceptional building blocks for creating sophisticated materials and complex supramolecular structures. researchgate.net The rigid adamantane core ensures that the four aryl groups are held in a fixed tetrahedral arrangement, preventing conformational ambiguity and enabling the design of highly ordered systems. researchgate.net

The functional groups on the peripheral aryl rings are key to their utility. For instance, the bromine atoms on this compound can be readily transformed into other functionalities using well-established chemical reactions like Suzuki-Miyaura or Sonogashira cross-coupling. rsc.orgresearchgate.net This synthetic versatility allows for the construction of a vast range of derivatives with tailored properties. rsc.org

Applications in Advanced Materials:

Microporous Organic Polymers : Tetraaryl adamantane derivatives are used as nodes to construct porous organic frameworks. smolecule.com These materials exhibit high thermal stability and large surface areas, making them suitable for applications such as carbon dioxide capture and the filtration of toxic organic vapors like benzene (B151609). smolecule.com For example, frameworks derived from adamantane precursors have shown CO₂ uptake capacities as high as 15.13 wt% at 273 K and 1 bar. smolecule.com

Organic Electronics : The rigid, well-defined structure of these compounds is beneficial for applications in organic electronics. smolecule.com They are being investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where their structural integrity and thermal stability could lead to improved device performance and longevity. smolecule.com

Role in Supramolecular Assemblies:

Molecular Scaffolding : The tetrahedral geometry makes tetraaryl adamantanes ideal scaffolds for building large, three-dimensional supramolecular assemblies. researchgate.netnih.gov They act as rigid cores from which other molecular components can be extended in precise directions, leading to the formation of complex host-guest systems, molecular cages, and extended networks. nih.govresearchgate.net

Host-Guest Chemistry : The adamantane core itself is known to form stable inclusion complexes with host molecules like cyclodextrins and cucurbiturils. nih.gov This property is harnessed in creating drug delivery systems and other functional supramolecular constructs where controlled molecular recognition is crucial. nih.govrsc.org The tetraaryl derivatives provide multiple points for attaching guest molecules or other recognition sites, enabling the assembly of multivalent systems. researchgate.net

Derivative Class Key Feature Application Area Research Finding Example
This compoundReactive bromine sites for cross-coupling reactions. rsc.orgresearchgate.netPrecursor for functional materials.Used to synthesize microporous networks for CO₂ capture. smolecule.com
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane"Clickable" alkyne groups for functionalization. rsc.orgSupramolecular construction, surface modification. researchgate.netBuilding block for complex molecular architectures via Sonogashira coupling. rsc.orgresearchgate.net
1,3,5,7-Tetraphenyladamantane (B96923)Parent tetraaryl structure.Base for post-functionalization.Can be brominated or iodinated in high yields to produce functional precursors. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28Br4 B3069138 1,3,5,7-Tetrakis(4-bromophenyl)adamantane CAS No. 144970-36-5

Properties

IUPAC Name

1,3,5,7-tetrakis(4-bromophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28Br4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWXPELEFUNJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3,5,7 Tetrakis 4 Bromophenyl Adamantane and Key Precursors

Direct Bromination Methodologies for Adamantane (B196018) Core Derivatization

Direct bromination is a common and straightforward method for introducing bromine atoms onto an aromatic ring. This electrophilic aromatic substitution reaction is particularly effective for precursors that are already activated towards substitution.

The most direct synthesis of 1,3,5,7-tetrakis(4-bromophenyl)adamantane involves the bromination of its non-halogenated precursor, 1,3,5,7-tetraphenyladamantane (B96923). This reaction is a classic example of electrophilic aromatic substitution on the four phenyl rings attached to the adamantane core. The reaction typically proceeds by treating 1,3,5,7-tetraphenyladamantane with a brominating agent, such as elemental bromine (Br₂), often in a suitable solvent and sometimes in the presence of a catalyst to facilitate the reaction. High yields of the para-substituted product are achievable under controlled conditions. For instance, para-substitution at the extremity of the four aryl groups can be performed through bromination with high yields. researchgate.net

PrecursorBrominating AgentTypical ConditionsProductReported Yield
1,3,5,7-TetraphenyladamantaneBromine (Br₂)Inert solvent (e.g., CCl₄), dark, room temperatureThis compoundHigh

The mechanism of bromination of the tetraphenyladamantane precursor is a well-understood electrophilic aromatic substitution process. The adamantyl group, being a bulky, electron-donating alkyl group, activates the attached phenyl rings towards electrophilic attack. This activation, however, is coupled with significant steric hindrance.

The regioselectivity of the reaction, which overwhelmingly favors substitution at the para-position (the 4-position) of the phenyl rings, is governed by two main factors:

Electronic Effects : The adamantyl group is an ortho-, para-director due to its electron-donating inductive effect, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution.

Steric Hindrance : The sheer size of the adamantyl cage sterically hinders the ortho-positions of the phenyl rings, making the para-position much more accessible to the incoming electrophile (Br⁺ or a polarized Br-Br molecule).

The reaction begins with the generation of an electrophilic bromine species. In the absence of a Lewis acid catalyst, a bromine molecule becomes polarized as it approaches the electron-rich phenyl ring. The π-electrons of the aromatic ring attack the positive end of the bromine dipole, forming a resonance-stabilized arenium ion and a bromide anion (Br⁻). Finally, a base (which can be the bromide ion or a solvent molecule) abstracts a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final para-brominated product.

Friedel-Crafts Reaction Routes for Aryl Substitution on Adamantane

An alternative approach to constructing the this compound scaffold is through Friedel-Crafts reactions. wikipedia.orgbyjus.com This set of reactions, developed by Charles Friedel and James Crafts, involves the alkylation or acylation of an aromatic ring. wikipedia.orgbyjus.com In this context, Friedel-Crafts alkylation can be employed to directly attach the 4-bromophenyl groups to the adamantane core. rsc.orglibretexts.orglibretexts.org

This route could theoretically involve reacting a polyhalogenated adamantane, such as 1,3,5,7-tetrabromoadamantane (B396909), with bromobenzene (B47551) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org The Lewis acid activates the C-Br bond on the adamantane, facilitating the formation of an adamantyl carbocation at one of the bridgehead positions. This carbocation then acts as a powerful electrophile, attacking the bromobenzene ring to form the C-C bond. This process would need to occur four times to achieve the desired tetrasubstitution.

The mechanism involves the Lewis acid catalyst abstracting a halide from the adamantane to generate a tertiary carbocation. libretexts.org This electrophile is then attacked by the π-electrons of the bromobenzene ring. libretexts.org A subsequent deprotonation of the resulting arenium ion restores aromaticity and regenerates the catalyst. wikipedia.org While synthetically viable, this route can be complicated by potential side reactions and the need for stoichiometric amounts of the catalyst. wikipedia.org

Palladium-Catalyzed Cross-Coupling Strategies for Adamantane Core Functionalization

This compound is not only a target for synthesis but also a versatile starting material for building larger, more complex molecular structures using palladium-catalyzed cross-coupling reactions. scholaris.canobelprize.orgmdpi.com The four C(sp²)-Br bonds provide reactive handles for forming new carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.orgtcichemicals.com this compound is an ideal candidate for fourfold Suzuki-Miyaura cross-coupling reactions. researchgate.net

By reacting it with diboronic acids or other bifunctional coupling partners, it is possible to synthesize microporous organic polymers. researchgate.netresearchgate.net The rigid, tetrahedral adamantane core ensures that the resulting polymers have a high degree of structural integrity and permanent porosity, making them suitable for applications in gas storage and separation. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orglibretexts.org

Examples of Suzuki Coupling Reactions
Adamantane SubstrateCoupling PartnerCatalyst SystemProduct Type
This compoundAryl boronic acidsPd(PPh₃)₄ / Base (e.g., K₂CO₃)Extended tetrahedral molecules
This compound1,4-Benzenediboronic acidPd(PPh₃)₄ / BaseCross-linked porous polymer

The Sonogashira-Hagihara coupling reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. libretexts.orgwikipedia.org this compound can be used in fourfold Sonogashira reactions to create highly rigid, extended architectures with well-defined geometries. researchgate.net

Reacting the tetrabromo-adamantane derivative with terminal alkynes, such as trimethylsilylacetylene (B32187) (which can be deprotected in situ) or various aryl acetylenes, leads to the formation of tetrahedral molecules with rigid, linear alkyne linkers. wikipedia.orgnih.gov These shape-persistent molecules are of interest in materials science, supramolecular chemistry, and nanotechnology. researchgate.netnih.gov The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to that in other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org

Examples of Sonogashira-Hagihara Coupling Reactions
Adamantane SubstrateCoupling PartnerCatalyst SystemProduct Type
This compoundTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuI / Amine baseTetra-alkyne functionalized adamantane
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Amine baseTetrakis(phenylethynylphenyl)adamantane

Yamamoto Coupling in Nanoporous Organic Framework Construction

Yamamoto coupling is a method utilized for the synthesis of porous aromatic frameworks (PAFs), involving the nickel-catalyzed polymerization of aryl halides. This reaction is effective for creating robust porous materials from monomers such as tetrakis(4-bromophenyl)silane (B1601375) and 1,3,5-tris(4-bromophenyl)benzene. nih.gov These frameworks are noted for their large surface areas. nih.gov

While Yamamoto coupling is a viable strategy for aryl bromide monomers, the construction of microporous organic polymers (MOPs) and adamantane-based porous organic frameworks (AdaPOFs) using this compound as the building block is more commonly achieved through Suzuki coupling polymerization. researchgate.netmdpi.com In this approach, the tetrabrominated adamantane derivative is reacted with phenylboronic acid-type "rods" or other boronic acid derivatives to form a three-dimensional porous structure. researchgate.netmdpi.com These materials exhibit significant porosity and are investigated for applications such as selective gas adsorption and fluorescence-based sensing. researchgate.netmdpi.com

Coupling MethodTypical CatalystReactant Type for Adamantane-Based POFsReference
Yamamoto CouplingNickel-based (e.g., Ni(COD)₂)Aryl Halides (e.g., Tetrakis(4-bromophenyl)silane) nih.gov
Suzuki CouplingPalladium-based (e.g., Pd(PPh₃)₄)Aryl Halide (e.g., this compound) + Arylboronic Acid/Ester researchgate.netmdpi.com

Four-Directional Synthetic Design Principles for Adamantane Derivatives

The adamantane cage serves as a rigid and strain-free tetrahedral core, making it an ideal scaffold for three-dimensional molecular design. The functionalization of its four equivalent bridgehead positions (1, 3, 5, and 7) is the basis of the "four-directional" synthetic design principle. This strategy allows for the creation of highly symmetrical, tetrahedrally-disposed molecules.

Starting with a 1,3,5,7-tetrasubstituted adamantane, such as 1,3,5,7-tetrakis(phenyl)adamantane, further reactions can be carried out on the peripheral functional groups, extending the molecular architecture outwards in four directions. The phenyl groups provide a lateral extension of the adamantane core and can be readily halogenated, offering a wide range of functionalization possibilities. researchgate.net This approach has been used to create complex structures, including materials for nanolithography and assemblies of porphyrin macrocycles. researchgate.net The rigid tetrahedral arrangement enforced by the adamantane framework is crucial for designing polymer molecules with a fixed spatial arrangement of functional fragments. researchgate.net

Synthesis of Other Key Tetraaryl Adamantane Intermediates

The synthesis of various tetraaryl adamantane intermediates is crucial for accessing a broader range of complex, functionalized adamantane-based molecules. These intermediates serve as versatile building blocks for advanced materials and supramolecular structures.

Key intermediates include:

1,3,5,7-Tetrakis(4-iodophenyl)adamantane (B3103796) : This compound is a highly valuable intermediate due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. researchgate.net It can be synthesized from 1,3,5,7-tetrakis(phenyl)adamantane. acs.org This tetraiodide derivative is a precursor for numerous functional molecules through reactions like Suzuki-Miyaura and Sonogashira couplings. researchgate.netresearchgate.net

1,3,5,7-Tetranitroadamantane : This high-energy material is synthesized via the oxidation of 1,3,5,7-tetraaminoadamantane (B3069178) using an oxidizing agent like potassium permanganate. ntis.govgoogle.com This method has been shown to be effective for preparing compounds with multiple nitro groups. google.com The tetraamino precursor itself can be prepared from adamantane through a synthetic route that avoids the low-yield Meerwein ester synthesis. ntis.gov

1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane : This monomer is used to create microporous polycyanurate networks. The resulting polymer exhibits a significant surface area and porosity, making it suitable for the adsorption of organic vapors and gases like hydrogen and carbon dioxide. rsc.org

Intermediate CompoundTypical PrecursorKey ReactionSignificanceReference
1,3,5,7-Tetrakis(4-iodophenyl)adamantane1,3,5,7-Tetrakis(phenyl)adamantaneIodinationVersatile precursor for cross-coupling reactions (Suzuki, Sonogashira) researchgate.netacs.org
1,3,5,7-Tetranitroadamantane1,3,5,7-TetraaminoadamantanePermanganate OxidationHigh-energy material, precursor for tetraamino derivative ntis.govgoogle.com
1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane1,3,5,7-Tetrakis(4-hydroxyphenyl)adamantaneCyanationMonomer for microporous polycyanurate networks for gas adsorption rsc.org

Structural Analysis and Characterization Techniques in Research

Spectroscopic Characterization Methodologies (e.g., Nuclear Magnetic Resonance, Infrared, Raman)

Spectroscopic methods are fundamental to verifying the molecular structure of 1,3,5,7-tetrakis(4-bromophenyl)adamantane and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to probe the local environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For related adamantane (B196018) compounds, such as 1,3,5,7-tetrakis-(p-methoxyphenyl)adamantane, the adamantane cage protons typically appear as a singlet in the ¹H NMR spectrum around 2.13 ppm. researchgate.net In solid-state ¹³C CP/MAS NMR spectra of porous organic frameworks (POFs) derived from this compound, the carbon signals for the adamantane cage are distinctly observed. mdpi.com For example, in one such adamantane-based POF, these peaks were assigned at chemical shifts of 39.5 and 46.1 ppm. mdpi.comnih.gov Signals corresponding to the carbon atoms on the benzene (B151609) rings are also identifiable. mdpi.com

Infrared (IR) and Raman Spectroscopy provide information about the vibrational modes of the molecule, confirming the presence of specific functional groups and structural features. The Raman spectrum of pure this compound exhibits a strong peak characteristic of the C–Br bond stretching vibration at 1023 cm⁻¹. mdpi.com This peak's disappearance in polymers formed via reactions that cleave the C-Br bond serves as evidence of successful polymerization. mdpi.com The Raman spectra of adamantane-based molecules are generally characterized by two main regions: a low-frequency area (400-1500 cm⁻¹) corresponding to the C-C stretching and bending modes of the adamantane cage, and a high-energy region (2700-3100 cm⁻¹) related to C-H stretching and bending vibrations. bris.ac.uk

Table 1: Spectroscopic Data for this compound and Derived Materials

Technique Feature Observed Value/Region Compound/Material Reference
¹³C NMR Adamantane Cage Carbons 39.5, 46.1 ppm Adamantane Porous Organic Framework (AdaPOF) mdpi.com
Raman C-Br Stretch 1023 cm⁻¹ This compound (TBPA) mdpi.com
Raman C-C Cage Vibrations 400-1500 cm⁻¹ Adamantane Derivatives bris.ac.uk
Raman C-H Vibrations 2700-3100 cm⁻¹ Adamantane Derivatives bris.ac.uk

Solid-State Structural Elucidation and Crystallography (e.g., X-ray Diffraction of Self-Assembled Systems and Frameworks)

The precise spatial arrangement of atoms and molecules in the solid state is determined using crystallographic techniques, primarily single-crystal X-ray diffraction. For adamantane derivatives, this method reveals how the rigid tetrahedral shape directs the formation of ordered, three-dimensional structures. researchgate.net

Studies on the closely related 1,3,5,7-tetraphenyladamantane (B96923) have shown that the molecule is situated across improper fourfold axes in the crystal lattice. researchgate.net The crystal packing is governed by numerous weak C—H···π interactions, which arrange the molecules into chains. researchgate.net This type of detailed structural information is crucial for crystal engineering and designing framework materials where the pore size and network topology are determined by the geometry and intermolecular interactions of the building blocks. researchgate.net While many porous polymers derived from this compound are amorphous, X-ray diffraction is essential for confirming the lack of long-range order or for characterizing any crystalline domains. mdpi.com

Porosity and Surface Area Characterization Methods for Derived Materials (e.g., Nitrogen Adsorption Isotherms, Electron Microscopy)

When this compound is used as a monomer to synthesize porous materials, such as Porous Organic Frameworks (POFs) or Conjugated Microporous Polymers (CMPs), characterizing their porosity is essential.

Nitrogen Adsorption-Desorption Isotherms , measured at 77 K, are the standard method for evaluating the surface area and pore structure of these materials. The data are often analyzed using the Brunauer–Emmett–Teller (BET) method to calculate the specific surface area. Materials derived from this compound can exhibit exceptionally high surface areas, with some conjugated microporous polymers showing BET surface areas as high as 4221 m²/g. mdpi.com The shape of the isotherm (e.g., Type I) indicates the nature of the porosity, with a sharp uptake at low relative pressures signifying a predominantly microporous structure (pore size < 2 nm). nih.gov Further analysis using methods like non-local density functional theory (NLDFT) can provide detailed pore size distributions. hhu.de

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is used to visualize the morphology and structure of the porous materials. For instance, an adamantane-based porous organic framework (AdaPOF) was shown by SEM to have a spherical structure formed by the agglomeration of smaller particles with diameters between 65 to 70 nm. mdpi.com TEM images of the same material revealed an amorphous and porous internal structure. mdpi.com

Table 2: Porosity Data for Materials Derived from Adamantane-Based Building Blocks

Material Type Precursor BET Surface Area (m²/g) Pore Size/Type Reference
Porous Organic Framework (AdaPOF) This compound 546 Microporous (<2 nm) mdpi.com
Conjugated Microporous Polymer (PPN-3) This compound 4221 Microporous mdpi.com
Covalent Triazine Framework (PCTF) 1,3,5,7-Tetrakis(4-cyanophenyl)adamantane up to 1180 Microporous (4-10 Å) hhu.de
Poly(Schiff base) (PSN-3) Adamantane-tetracarbaldehyde/tetraamine 865 Microporous (~0.6 nm) magtech.com.cn
Polycyanurate Network 1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane 843 Microporous (7.8 Å) researchgate.net

Chemical Derivatization and Advanced Functionalization Strategies

Conversion to Amino-Functionalized Adamantanes for Further Elaboration

The transformation of brominated adamantanes to their amino-functionalized counterparts is a critical step for creating more complex molecules. One approach involves the conversion of 1,3,5,7-tetrabromoadamantane (B396909) to 1,3,5,7-tetracyanoadamantane, which is then reduced to 1,3,5,7-tetrakis(aminomethyl)adamantane. nih.govresearchgate.net This method provides a pathway to adamantane (B196018) derivatives with functional one-carbon extensions at all four bridgehead positions. nih.govresearchgate.net

Another strategy involves the synthesis of 1,3,5,7-tetrakis(4-aminophenyl)-adamantane, which can serve as a monomer for the creation of microporous polyimide networks. These materials are noted for their potential in applications like carbon dioxide capture.

The amino groups can be further modified, for example, through condensation reactions with aldehydes or ketones to form Schiff bases. mdpi.com This versatility makes amino-functionalized adamantanes valuable building blocks in the development of new materials and compounds with potential biological activity. mdpi.com

Table 1: Selected Amino-Functionalized Adamantane Derivatives and their Precursors

Precursor CompoundFunctionalization StrategyResulting Amino-DerivativePotential Applications
1,3,5,7-TetrabromoadamantaneCyanation followed by reduction1,3,5,7-Tetrakis(aminomethyl)adamantaneBuilding block for complex molecules
1,3,5,7-Tetrakis(4-bromophenyl)adamantaneNot specified1,3,5,7-Tetrakis(4-aminophenyl)adamantaneMonomer for microporous polyimides
Tricyclo[3.3.1.1^3,7]decan-1-amineCondensation with aldehydes/ketonesSchiff base derivativesBiologically active compounds

Transformation to Cyano- and Cyanato-Derived Scaffolds

The bromo-groups of this compound can be converted to cyano (-CN) and cyanato (-OCN) functionalities, opening pathways to new materials with specific properties.

The synthesis of 1,3,5,7-tetrakis(4-cyanophenyl)adamantane can be achieved through the Rosenmund-von Braun reaction, which involves treating the corresponding iodo-derivative with copper(I) cyanide. semanticscholar.org This cyano-functionalized adamantane is a key building block for constructing three-dimensional, interpenetrated metal-organic frameworks (MOFs). researchgate.net These frameworks have shown potential in gas storage and separation due to their porous nature. For instance, covalent triazine-based frameworks incorporating these derivatives have demonstrated significant carbon dioxide uptake. smolecule.com

Furthermore, 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane can be synthesized and subsequently used to create microporous polycyanurate networks. These networks exhibit high thermal stability and a significant Brunauer-Emmett-Teller (BET) surface area, making them suitable for the adsorption of organic vapors, hydrogen, and carbon dioxide. rsc.org

Table 2: Cyano- and Cyanato-Derived Adamantane Scaffolds and their Properties

DerivativeSynthetic MethodKey PropertiesApplications
1,3,5,7-Tetrakis(4-cyanophenyl)adamantaneRosenmund-von Braun reactionBuilding block for 3D frameworksGas storage and separation, MOFs
1,3,5,7-Tetrakis(4-cyanatophenyl)adamantaneNot specifiedForms microporous polycyanurate networksAdsorption of organic vapors, H₂, CO₂

Phosphonate (B1237965) and Carboxylate Functionalization for Metal Coordination

Introducing phosphonate and carboxylate groups onto the 1,3,5,7-tetraphenyladamantane (B96923) core is a key strategy for creating ligands for metal coordination, leading to the formation of metal-organic frameworks (MOFs). researchgate.netnih.govrsc.org

1,3,5,7-Tetrakis(4-phosphonatophenyl)adamantane has been synthesized and utilized as a ligand. rsc.orgresearchgate.net This is typically achieved through a palladium-catalyzed P-C coupling reaction between the iodo-adamantane precursor and diethylphosphite, followed by acidic hydrolysis. rsc.org Similarly, 1,3,5,7-tetrakis(4-phenylphosphonic acid)adamantane has been used to create coordination networks with metals like lanthanum. researchgate.net

Carboxylate-functionalized adamantanes, such as 1,3,5,7-adamantanetetracarboxylic acid, are also important in the construction of MOFs. nih.gov These rigid, tetratopic linkers can coordinate with metal ions like copper(II) to form complex three-dimensional frameworks. nih.gov The resulting MOFs can exhibit interesting magnetic properties and have potential applications in various fields due to their defined porous structures. nih.gov

Table 3: Phosphonate and Carboxylate Functionalized Adamantanes for Metal Coordination

Functionalized AdamantaneMetal IonResulting StructurePotential Applications
1,3,5,7-Tetrakis(4-phosphonatophenyl)adamantaneNot specifiedNot specifiedLigand for MOFs
1,3,5,7-Tetrakis(4-phenylphosphonic acid)adamantaneLanthanumCoordination networkNot specified
1,3,5,7-Adamantanetetracarboxylic acidCopper(II)3D Metal-Organic FrameworkMaterials with magnetic properties

Ethynyl (B1212043) and Iodo-Derivatives as Versatile Building Blocks for Subsequent Reactions

Ethynyl and iodo-derivatives of 1,3,5,7-tetraphenyladamantane are highly versatile intermediates for creating more complex molecular architectures through cross-coupling reactions. researchgate.net

The iodo-derivative, 1,3,5,7-tetrakis(4-iodophenyl)adamantane (B3103796), is a key precursor that can be synthesized with high yields. researchgate.net This compound readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. researchgate.net

The Sonogashira coupling reaction is particularly useful for introducing ethynyl groups. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com This reaction couples the iodo-derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org For example, reacting 1,3,5,7-tetrakis(4-iodophenyl)adamantane with trimethylsilylacetylene (B32187), followed by deprotection, yields 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane. rsc.org These ethynyl-functionalized adamantanes can then undergo further reactions, such as "click" chemistry, to create elaborate supramolecular structures.

Table 4: Ethynyl and Iodo-Adamantane Derivatives and Their Subsequent Reactions

DerivativePrecursorKey ReactionProduct Type
1,3,5,7-Tetrakis(4-iodophenyl)adamantane1,3,5,7-TetraphenyladamantaneIodinationVersatile intermediate
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane1,3,5,7-Tetrakis(4-iodophenyl)adamantaneSonogashira coupling"Click" chemistry precursor

Strategies for Diversification of Peripheral Substituents

The peripheral phenyl groups of 1,3,5,7-tetraphenyladamantane can be functionalized with a wide variety of substituents, allowing for the fine-tuning of its chemical and physical properties. This diversification is often achieved through electrophilic aromatic substitution on the parent tetraphenyladamantane or through cross-coupling reactions on the tetrahalo-derivatives.

Direct functionalization of 1,3,5,7-tetraphenyladamantane via electrophilic aromatic substitution allows for the introduction of groups such as nitro (NO₂), acetyl (COCH₃), and formyl (CHO) at the para-positions of the phenyl rings. semanticscholar.org

Alternatively, starting from this compound or the corresponding iodo-derivative, a broader range of functional groups can be introduced using palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org For instance, the Suzuki-Miyaura reaction allows for the introduction of new aryl or vinyl groups. researchgate.net The Heck reaction can be used to introduce stilbene (B7821643) moieties by reacting the bromo-derivative with styrene. rsc.org Furthermore, copper(I)-catalyzed coupling reactions have been employed to attach various nitrogen-containing heterocycles like pyrrole, carbazole, and imidazole (B134444) to the adamantane core. rsc.org

These strategies provide a powerful toolkit for creating a diverse library of adamantane derivatives with tailored functionalities for applications in materials science, supramolecular chemistry, and medicinal chemistry. mdpi.comresearchgate.net

Table 5: Examples of Diversified Peripheral Substituents on the Tetraphenyladamantane Core

Reagent/ReactionIntroduced SubstituentResulting Derivative
Electrophilic Aromatic SubstitutionNitro (NO₂)1,3,5,7-Tetrakis(4-nitrophenyl)adamantane
Electrophilic Aromatic SubstitutionAcetyl (COCH₃)1,3,5,7-Tetrakis(4-acetylphenyl)adamantane
Heck Coupling with StyreneStilbenyl1,3,5,7-Tetrakis(4-stilbenylphenyl)adamantane
Copper(I)-catalyzed CouplingPyrrole, Carbazole, ImidazoleHeterocycle-functionalized adamantanes

Supramolecular Chemistry and Host Guest Recognition Systems

Rational Design of Adaptive Supramolecular Architectures

The rational design of functional materials relies on the use of molecular building blocks with well-defined shapes and interaction points. Adamantane (B196018) derivatives, particularly those substituted at the four bridgehead positions, are considered a family of rigid tetrahedral tectons. researchgate.net The compound 1,3,5,7-tetrakis(4-bromophenyl)adamantane exemplifies this principle. researchgate.net Its persistent tetrahedral geometry is foundational to the bottom-up construction of ordered, porous networks. uni-giessen.de

This molecule is specifically used to build adaptive supramolecular frameworks that can adjust their structure to accommodate guest molecules. rsc.org The predictable geometry of the adamantane core combined with the specific interaction sites on the four bromophenyl arms allows chemists to design and synthesize materials with tailored cavities and channels. rsc.org This approach has been successfully used to create porous organic polymers and frameworks by reacting this compound with other molecular "rods" or linkers. researchgate.netmdpi.com

Role of Non-Covalent Interactions in Self-Assembly Processes

The assembly of individual this compound molecules into a larger, functional framework is not driven by strong covalent bonds but by a combination of weaker, non-covalent interactions. rsc.org These subtle forces guide the molecules to arrange themselves into a stable, ordered structure. The key interactions identified in the self-assembly of this framework are:

Halogen Bonding: This is a highly directional interaction where the bromine atom on one phenyl group acts as an electrophilic region, attracting an electron-rich area on an adjacent molecule. rsc.org This is analogous to the well-studied I···I and I···π interactions seen in similar iodophenyl-substituted adamantane structures, which link molecules together in a specific direction. nih.gov

Key Non-Covalent Interactions in Framework Assembly
Interaction TypeDescriptionRole in Assembly
Van der Waals ContactsGeneral intermolecular forces of attraction and repulsion.Ensures efficient packing and overall stability of the framework. rsc.org
Phenyl Embrace (C-H···π)Interaction between a C-H bond and the π-electron cloud of a phenyl ring.Orients the bromophenyl arms, contributing to the formation of channels and cavities. rsc.orgresearchgate.net
Halogen BondingDirectional interaction involving the bromine atom.Provides directionality and strength, linking molecules into an extended network. rsc.orgnih.gov

Channel Confinement Phenomena and Molecular Encapsulation within Frameworks

The self-assembly of this compound via non-covalent interactions results in a supramolecular framework characterized by modular channels. rsc.org These channels create well-defined voids within the material that are capable of trapping or "encapsulating" other molecules. This phenomenon, known as channel confinement, is central to the framework's function as a host-guest system. rsc.org The size and chemical nature of these channels are determined by the structure of the adamantane tecton and the way the molecules pack together. Research has shown that these frameworks can successfully confine aromatic petrochemicals and halogenated solvents like chloroform (B151607). rsc.org

Selective Guest Sorption and Separation Processes within Supramolecular Frameworks

A key application of the porous framework built from this compound is its ability to perform selective sorption. rsc.org This means the framework can preferentially bind to and uptake certain types of guest molecules from a mixture, leaving others behind. This selectivity is the basis for its use in separation processes. Frameworks derived from this adamantane derivative have demonstrated notable selectivity, for instance, in separating carbon dioxide from other gases like nitrogen and methane (B114726). researchgate.netsmolecule.com This capability stems from the specific size of the micropores and the chemical interactions between the host framework and the guest molecules. smolecule.com

A specific and significant application of the adaptive framework formed by this compound is the separation of closely related aromatic hydrocarbons. rsc.org Research has demonstrated its ability to successfully separate toluene (B28343) from benzene (B151609). rsc.org This separation is achieved via crystallization, where the framework selectively includes one type of molecule within its channels, allowing for the isolation of a pure substance from a mixture. rsc.org

In addition to aromatic hydrocarbons, the supramolecular framework has shown a capacity for the confinement of halogenated solvents. rsc.org Specifically, the modular channels within the structure are capable of encapsulating chloroform molecules. rsc.org This demonstrates the versatility of the host-guest system in recognizing and binding different classes of chemical compounds.

Guest Molecule Sorption and Separation Capabilities
Guest Molecule TypeSpecific Example(s)ProcessReference
Aromatic HydrocarbonsToluene from BenzeneSelective separation via crystallization rsc.org
Halogenated SolventsChloroformConfinement and encapsulation within channels rsc.org
GasesCarbon Dioxide from Nitrogen/MethaneSelective adsorption researchgate.netsmolecule.com

Application of Crystalline Sponge Methodologies for Molecular Structure Determination

The crystalline sponge method is a technique where a porous host crystal is used to encapsulate guest molecules, allowing for their structural determination via X-ray crystallography even when the guest itself cannot be crystallized. While the supramolecular framework constructed from this compound functions as a host for various guest molecules, its specific application as a host matrix in the crystalline sponge methodology is not documented in the available research.

Porous Organic Frameworks Pofs and Materials Engineering

Construction of Microporous Organic Polymers (MOPs) and Conjugated Microporous Polymers (CMPs) Utilizing Adamantane (B196018) Cores

The synthesis of porous organic polymers, including MOPs and CMPs, frequently employs 1,3,5,7-tetrakis(4-bromophenyl)adamantane as a core structural unit. The four bromo-functionalized phenyl groups extending from the adamantane cage in a tetrahedral arrangement serve as reactive sites for polymerization.

Common synthetic strategies involve metal-catalyzed cross-coupling reactions. For instance, three-dimensional microporous organic polymers (MOP-Ad) have been successfully synthesized through the Suzuki coupling polymerization of this compound with various phenylboronic acid-type "rods". rsc.orgmdpi.com This approach allows for the creation of a rigid, cross-linked network with permanent porosity. Similarly, Sonogashira-Hagihara coupling reactions between adamantane-based "knots" like this compound and alkyne-type "rod" monomers have been utilized to fabricate microporous organic frameworks. nih.govmdpi.comaston.ac.uk These methods produce polymers with high surface areas and well-defined pore structures, essential for their function in materials science applications. mdpi.com

Role of Adamantane Core Rigidity in Network Formation and Framework Integrity

The adamantane core plays a crucial role in the formation and stability of porous networks. Its inherent rigidity and well-defined tetrahedral geometry are fundamental to creating robust and predictable framework structures. The adamantane unit acts as a "configurational anchor," fixing the orientation of the substituents and directing the growth of the polymer network in three dimensions. researchgate.net

Advanced Gas Adsorption and Storage Capabilities of Adamantane-Derived Porous Materials

Porous materials derived from this compound exhibit significant potential for gas storage and separation due to their high surface area, tunable pore sizes, and robust nature.

Adamantane-based MOPs have demonstrated promising capabilities for hydrogen (H₂) storage. Studies on MOP-Ad networks, synthesized via Suzuki coupling, have reported a hydrogen uptake of 1.07 wt% at 77.3 K and 1.13 bar. rsc.orgresearchgate.net While this is a significant finding, these values are moderate compared to other advanced materials specifically designed for H₂ storage. rsc.org Computational studies on adamantane-based aromatic frameworks (AAFs) suggest even higher potential, with one computationally designed framework, AAF-1, showing a high volumetric hydrogen uptake of 63.04 g L⁻¹ at 77 K and 100 bar. nih.gov

The capture of carbon dioxide (CO₂) and methane (B114726) (CH₄) is a critical area of research, and adamantane-based porous materials have shown excellent performance. MOP-Ad materials have recorded a CO₂ uptake of 10.3 wt% and a CH₄ uptake of 2.4 wt% at 273.1 K and 1.13 bar. rsc.orgresearchgate.net Other frameworks synthesized through Sonogashira-Hagihara coupling demonstrated CO₂ and CH₄ adsorption capacities of 8.9–9.0 wt% and 1.43–1.63 wt%, respectively, at 273 K and 1 bar. nih.govmdpi.comnih.gov

These materials also exhibit good adsorption selectivity, which is crucial for gas separation applications. For instance, certain adamantane-based frameworks show a CO₂/CH₄ selectivity of 4.1 to 4.6 at 273 K. mdpi.com Microporous frameworks (MF-Ads) have demonstrated an excellent CO₂ uptake capacity of 72.5 cm³ g⁻¹ and a high CO₂/N₂ selectivity of 59.1 at 273 K and 1.0 bar, making them suitable for applications like carbon capture from flue gas. aston.ac.ukresearchgate.net

Gas Adsorption Data for Adamantane-Based Porous Materials

Material TypeGasUptakeConditionsReference
MOP-AdH₂1.07 wt%77.3 K / 1.13 bar rsc.orgresearchgate.net
MOP-AdCO₂10.3 wt%273.1 K / 1.13 bar rsc.orgresearchgate.net
MOP-AdCH₄2.4 wt%273.1 K / 1.13 bar rsc.orgresearchgate.net
HBPBA-D / TBBPA-DCO₂8.9-9.0 wt%273 K / 1 bar nih.govmdpi.comnih.gov
HBPBA-D / TBBPA-DCH₄1.43-1.63 wt%273 K / 1 bar nih.govmdpi.comnih.gov
MF-AdsCO₂72.5 cm³ g⁻¹273 K / 1.0 bar aston.ac.ukresearchgate.net

Beyond small gas molecules, these adamantane-derived frameworks are efficient adsorbents for volatile organic compounds (VOCs), which are significant environmental pollutants. nih.govresearchgate.net Frameworks synthesized from adamantane "knots" have shown adsorption capacities for n-hexane and benzene (B151609) in the ranges of 104–172 mg g⁻¹ and 144–272 mg g⁻¹, respectively, at 298 K. nih.govnih.gov Other adamantane-based polymers have demonstrated even higher uptakes, with benzene adsorption between 279–407 mg g⁻¹ and n-hexane adsorption from 195–250 mg g⁻¹. mdpi.com These capabilities make the materials promising candidates for environmental remediation and air purification. nih.govnih.gov

VOC Adsorption Data for Adamantane-Based Porous Materials

Material TypeVOCUptake (mg g⁻¹)ConditionsReference
HBPBA-D / TBBPA-Dn-Hexane104 - 172298 K / 0.8 bar nih.govnih.gov
HBPBA-D / TBBPA-DBenzene144 - 272298 K / 0.8 bar nih.govnih.gov
Adamantane-based SOFn-Hexane195 - 250298 K / 0.8 bar mdpi.com
Adamantane-based SOFBenzene279 - 407298 K / 0.8 bar mdpi.com

Material Properties Related to Framework Performance (e.g., Thermostability, Chemical Resistance)

The performance and practical applicability of porous materials depend heavily on their stability under various conditions. Polymers derived from this compound generally exhibit high thermal and chemical stability, a direct benefit of the robust adamantane core and the strong covalent bonds forming the network. magtech.com.cn

Thermogravimetric analysis (TGA) has shown that these frameworks can be stable up to high temperatures. For instance, certain micro- and ultra-microporous frameworks are stable up to 350 °C before decomposition begins, with a mass loss of only 30% observed at temperatures as high as 800 °C. nih.govmdpi.com Other adamantane-based MOPs have been reported to be stable up to >500 °C. mdpi.com In addition to thermal stability, these materials often show good chemical resistance, maintaining their structural integrity in the presence of strong acids and bases. mdpi.com This combination of high thermostability and chemical robustness makes them suitable for use in harsh industrial environments for applications such as gas capture and toxic vapor adsorption. nih.govnih.gov

Applications in Organic Electronic Device Components

Porous organic frameworks (POFs) derived from adamantane-based precursors are emerging as promising materials for various components in organic electronic devices. While direct applications of POFs from this compound are still in early stages of research, the inherent properties of adamantane-containing polymers suggest significant potential in several areas, including low-dielectric constant (low-k) materials, hole-transporting layers, and resistive switching memory.

The bulky, non-planar structure of the adamantane cage can increase the free volume within a polymer matrix, which is beneficial for achieving low dielectric constants. Polymers incorporating adamantane have demonstrated low dielectric constants and losses, making them suitable for use as insulating layers in microelectronics to reduce signal delay and power consumption. For instance, polymers containing adamantane and fluorobenzene (B45895) units have exhibited a dielectric constant of 2.58 and a dielectric loss of 1.94 × 10⁻³ at 10 GHz, properties that are highly desirable for high-frequency communication devices. rsc.orgrsc.org

Table 1: Dielectric Properties of Adamantane-Containing Polymers

Polymer CompositionDielectric Constant (Dk) at 10 GHzDielectric Loss (Df) at 10 GHzReference
Adamantane and Benzocyclobutene with Fluorobenzene units2.581.94 x 10⁻³ rsc.orgrsc.org

In the realm of photovoltaics, particularly perovskite solar cells, adamantane derivatives have been investigated as efficient hole-transporting materials (HTMs). The three-dimensional structure of adamantane can help to form a stable and uniform film, facilitating efficient hole extraction and transport. A dopant-free HTM based on a nonconjugated adamantane core achieved a power conversion efficiency of 18.69% in a perovskite solar cell, demonstrating the potential of these materials in high-performance solar energy conversion. frontiersin.orgnih.gov

Furthermore, the porous nature of adamantane-based POFs makes them candidates for use in resistive switching memory devices. The pores can host guest molecules or ions, and the framework itself can undergo structural changes under an electric field, leading to changes in conductivity. This switching between high and low resistance states forms the basis of non-volatile memory. Covalent organic frameworks (COFs), which share structural similarities with POFs, have already shown promise in memristor applications. rsc.org The defined pore structures and tunable electronic properties of adamantane-based POFs could be leveraged to create next-generation memory devices.

Development of Fluorescence Sensing Platforms Based on Adamantane Porous Organic Frameworks

The inherent porosity and fluorescent properties of certain POFs make them excellent candidates for chemical sensing applications. A notable example is a fluorescent three-dimensional adamantane porous organic framework (AdaPOF) synthesized from this compound (TBPA). mdpi.com

This AdaPOF was synthesized via a Suzuki coupling reaction between TBPA and 1,3,5-tri(4-pinacholatoborolanephenyl)benzene. The resulting framework exhibits strong fluorescence, high quantum yield, and excellent stability. mdpi.com These properties are attributed to the presence of delocalized π-electrons within the framework and a porous structure that minimizes fluorescence self-quenching by facilitating electron migration. mdpi.com

The AdaPOF has been successfully employed as a selective and sensitive fluorescence sensor for the detection of tetracycline (B611298) in aquatic products. mdpi.com The sensing mechanism is based on the quenching of the framework's fluorescence upon interaction with tetracycline molecules. The porous structure of the AdaPOF allows for the efficient diffusion of the analyte and provides ample active sites for interaction.

Table 2: Performance of AdaPOF-based Fluorescence Sensor for Tetracycline Detection

ParameterValueReference
Linear Range0.1–9.0 μmol/L mdpi.com
Limit of Detection (LOD)43 nmol/L mdpi.com
Recovery in Aquatic Products94.4% to 103.8% mdpi.com

The high selectivity of the sensor for tetracycline was confirmed through density functional theory (DFT) calculations. mdpi.com The results from the AdaPOF-based fluorescence method were consistent with those obtained using high-performance liquid chromatography (HPLC), validating its accuracy and reliability for practical applications. mdpi.com This research highlights the significant potential of porous organic frameworks derived from this compound in the development of advanced chemical sensing platforms.

Coordination Chemistry and Metal Organic Framework Mof Precursors

Adamantane (B196018) Derivatives as Multitopic Linkers in Metal-Organic Framework Design

Adamantane and its derivatives are increasingly utilized as rigid multitopic linkers in the design of MOFs due to their unique structural properties. researchgate.net Unlike planar aromatic linkers that dominate MOF chemistry, the adamantane core provides a stable, pre-organized tetrahedral geometry. researchgate.net This three-dimensional structure is instrumental in building highly ordered and symmetric frameworks, which can lead to materials with large surface areas and porosity. researchgate.net

The tetrahedral arrangement of functional groups extending from the adamantane bridgehead positions dictates the connectivity and ultimately the topology of the resulting network. researchgate.net This inherent rigidity and defined geometry offer advantages over more flexible linkers, allowing for a degree of predictability in the final structure of the MOF. researchgate.net The non-polar, aliphatic nature of the adamantane cage itself can also introduce hydrophobicity into the framework's pores, a desirable property for certain applications. researchgate.net The 1,3,5,7-tetraphenyladamantane (B96923) core, from which 1,3,5,7-Tetrakis(4-bromophenyl)adamantane is derived, provides a robust and extended tetrahedral scaffold that effectively separates metal centers or clusters, facilitating the formation of open and porous structures. researchgate.net

Topological Aspects and Network Architectures of Coordination Polymers

The specific tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantane linkers plays a crucial role in directing the formation of predictable and often complex network topologies in coordination polymers. rsc.orgresearchgate.net When these tetrahedral linkers are combined with metal ions or metal-containing secondary building units (SBUs), the resulting frameworks often adopt topologies that reflect the high symmetry of the building blocks.

A prominent example is the PtS topology. This network is frequently observed when a tetrahedral linker, such as a derivative of 1,3,5,7-tetraphenyladamantane, is connected to a square-planar SBU. For instance, 1,3,5,7-tetrakis{4-(4-pyridyl)phenyl}adamantane reacts with copper(II) ions to form a 3-D framework with a PtS topology. researchgate.netresearchgate.net Similarly, MOFs constructed from 1,3,5,7-adamantane tetracarboxylate (ATC) and dimeric copper(II) paddlewheel units also exhibit this predicted PtS network structure. berkeley.eduotago.ac.nz

Another significant topology achieved using adamantane-based linkers is the gismondine (gis) topology. This zeolitic-type framework was successfully synthesized using 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane with metal chlorides (M = Cu, Cd). researchgate.netrsc.org In these structures, both the adamantane moiety of the linker and the metal-based coordination clusters act as tetrahedral nodes, giving rise to the characteristic open-framework structure of the gis net. researchgate.netrsc.org

The predictability of these outcomes underscores the utility of adamantane-based tectons in reticular chemistry, where the geometry of the molecular components is used to target specific, extended solid-state architectures.

Table 1: Examples of Network Topologies from Adamantane-Based Linkers
Adamantane LinkerMetal Ion / SBUResulting TopologyReference
1,3,5,7-tetrakis{4-(4-pyridyl)phenyl}adamantaneCopper(II)PtS researchgate.netresearchgate.net
1,3,5,7-Adamantane tetracarboxylateCopper(II) PaddlewheelPtS berkeley.eduotago.ac.nz
1,3,5,7-tetrakis(tetrazol-5-yl)-adamantaneCopper(II), Cadmium(II)gismondine (gis) researchgate.netrsc.org

Utilization of Diverse Functional Groups for Metal Coordination (e.g., Tetrazolyl, Pyridyl, Carboxylates, Phosphonates)

This compound is a valuable synthetic intermediate because its four bromo-groups can be converted into a wide array of metal-coordinating functionalities through established organic reactions. This versatility allows for the synthesis of custom-designed linkers for MOF construction.

Pyridyl Groups: Pyridyl-functionalized linkers are common in coordination chemistry due to the strong coordination of the nitrogen atom to various metal centers. Linkers such as 1,3,5,7-tetrakis{4-(4-pyridyl)phenyl}adamantane have been synthesized and used to construct 3-D coordination polymers. researchgate.netresearchgate.net

Carboxylate Groups: Carboxylates are arguably the most widely used functional group in MOF chemistry, readily forming stable SBUs like the paddlewheel motif with divalent metal ions. The synthesis of tetracarboxylate adamantane derivatives, such as 1,3,5,7-adamantane tetracarboxylic acid, has led to the creation of robust, porous MOFs. berkeley.eduotago.ac.nz The conversion from a bromo- or iodo-phenyl precursor to a carboxylate can be achieved through multi-step synthetic routes. google.com

Tetrazolyl Groups: Tetrazolate groups are effective chelating and bridging ligands. The synthesis of 1,3,5,7-tetrakis(tetrazol-5-yl)adamantane has been reported, starting from a halogenated adamantane precursor which undergoes cyanation followed by a cycloaddition reaction with an azide. researchgate.netresearchgate.net This linker has been successfully employed to create porous MOFs with zeolitic topologies. researchgate.netrsc.org

Phosphonate (B1237965) Groups: Phosphonates offer an alternative to carboxylates for creating stable MOFs. The synthesis of 1,3,5,7-tetrakis(4-phosphonatophenyl)adamantane has been accomplished via a palladium-catalyzed P-C coupling reaction between a halogenated precursor (an iodinated derivative of tetraphenyladamantane) and diethylphosphite, followed by hydrolysis. rsc.orgnih.gov

Table 2: Functionalized Adamantane Linkers Derived from Halogenated Precursors
Functional GroupExample Linker NameSynthetic Precursor MentionedReference
Pyridyl1,3,5,7-tetrakis{4-(4-pyridyl)phenyl}adamantane(Implied from halogenated adamantanes) researchgate.netresearchgate.net
Carboxylate1,3,5,7-Adamantane tetracarboxylate1,3,5,7-tetrakis(4-iodophenyl)adamantane (B3103796) berkeley.edugoogle.com
Tetrazolyl1,3,5,7-tetrakis(tetrazol-5-yl)adamantaneHalogenated adamantane researchgate.netresearchgate.net
Phosphonate1,3,5,7-tetrakis(4-phosphonatophenyl)adamantane1,3,5,7-tetrakis(4-iodophenyl)adamantane rsc.orgnih.gov

Emerging Research Directions and Future Perspectives

Nanoscale Engineering and Surface Functionalization via Adamantane (B196018) Scaffolds

The adamantane cage is increasingly recognized as a fundamental building block in nanotechnology and surface science. researchgate.net Its inherent rigidity and well-defined three-dimensional structure allow for precise spatial arrangement of functional groups, making it an ideal core for creating complex molecular architectures. researchgate.net This has led to significant interest in using adamantane scaffolds for applications in surface functionalization, supramolecular chemistry, and the development of multivalent systems for both materials science and biological purposes. researchgate.netresearchgate.net The ability to selectively functionalize the adamantane framework enables the creation of molecules with tailored properties for specific surface interactions. researchgate.net

A significant application of adamantane-based nanoscale engineering is the development of specialized molecular tips for Atomic Force Microscopy (AFM). nih.gov Researchers have synthesized novel 1,3,5,7-tetrasubstituted adamantanes specifically designed for this purpose. researchgate.netnih.gov These molecules are engineered to have a tripodal base, where three of the adamantane's bridgehead positions are functionalized with identical molecular "legs." nih.gov

These legs typically terminate in sulfur-containing groups, such as 4-acetylsulfanylmethylphenyl or (1,2,5-dithiazepan-1-yl)phenyl units. nih.gov The design leverages the strong affinity of sulfur for gold; the three sulfur atoms are intended to bind multivalently to a gold-coated commercial AFM tip, creating a stable and well-defined anchor. nih.gov The fourth bridgehead position of the adamantane scaffold is functionalized with a different group, such as a para-substituted benzoic acid methyl ester, which is designed to be the active part that scans the sample surface. nih.gov This (3+1) functionalization strategy allows for the creation of highly specialized molecular probes. researchgate.net The resulting adamantane-based tip is sufficiently large and rigid to be imaged by a conventional AFM, demonstrating its potential as a precisely defined nanoscale object for both imaging applications and the calibration of standard AFM tips. nih.govresearchgate.net

Strategies for Tailoring Porosity and Channel Architectures in Advanced Materials

The use of rigid adamantane units like 1,3,5,7-tetrakis(4-bromophenyl)adamantane as spacers or "tectons" is a key strategy in creating advanced porous materials. digitellinc.comresearchgate.net The tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantanes is particularly advantageous for building highly ordered three-dimensional architectures, such as Metal-Organic Frameworks (MOFs) and covalent organic frameworks. researchgate.net These frameworks can possess tailored porosity, channel structures, and high surface areas, making them suitable for applications in molecular confinement, gas separation, and storage. digitellinc.comresearchgate.net

By selecting appropriate functional groups on the phenyl rings, researchers can control the interactions between the adamantane building blocks, influencing the final structure and properties of the material. digitellinc.com For instance, the structural design of frameworks based on this compound allows for the creation of materials with narrow pore size distributions. smolecule.com Ultra-microporous versions have been developed with pore sizes optimized for specific gas separation tasks, such as capturing carbon dioxide from natural gas streams. smolecule.com A microporous polycyanurate network derived from 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane demonstrated a significant surface area and pore size suitable for adsorbing organic vapors and gases like hydrogen and carbon dioxide. rsc.org Similarly, covalent triazine-based frameworks built from adamantane cores show excellent thermal stability and high CO2 uptake. rsc.org This "rigid spacer" approach effectively generates materials with open-channel or layered structures capable of selective molecular recognition. digitellinc.comresearchgate.net

Table 1: Porosity and Gas Adsorption Properties of Adamantane-Based Microporous Materials

Adamantane DerivativeFramework TypeBET Surface Area (m²/g)Pore Size (Å)CO₂ Adsorption CapacityCO₂ Selectivity
1,3,5,7-Tetrakis(4-cyanatophenyl)adamantanePolycyanurate Network8437.812.8 wt% (273 K, 1 bar)CO₂/N₂ selectivity of 112
1,3,5,7-Tetrakis(4-cyanophenyl)adamantaneCovalent Triazine FrameworkUp to 11804-1058 cm³/g (273 K, 1 bar)CO₂/N₂ selectivity of 41:1
This compound DerivativeUltra-microporous FrameworkNot specified4.28.92 wt% (273 K, 1 bar)CO₂/CH₄ selectivity of 4.6

Computational Modeling and Theoretical Studies of Molecular Interactions and Framework Behavior

Computational modeling and theoretical studies are indispensable for understanding the behavior of adamantane-based materials at the molecular level. Classical force fields are particularly effective for modeling the potential energy surface of adamantane systems due to the closed-shell electronic structure of the molecule. frontiersin.org Molecular dynamics simulations, treating the adamantane molecules as rigid bodies, have been used to calculate the structural and dynamical properties of adamantane in its plastic phase. tandfonline.com These simulations often employ pairwise additive potential functions to describe molecular interactions, which include repulsion-dispersion (Lennard-Jones) and Coulombic contributions. frontiersin.orgtandfonline.com

Quantum chemical calculations, such as those using density-functional theory (DFT), are employed to assess the accuracy of these classical force fields and to study non-covalent interactions, which are critical in the aggregation of adamantane derivatives. frontiersin.org For molecules like 1,3,5,7-tetraphenyladamantane (B96923), which is structurally related to the brominated subject compound, extensive C-H···π interactions are crucial in dictating how the molecules aggregate in the solid state. researchgate.net Computational studies help elucidate how the tetrahedral shape of these molecules leads to specific packing arrangements, such as the formation of chains or more complex networks. researchgate.net These theoretical approaches are vital for predicting the structure of adamantane clusters and the behavior of larger frameworks, guiding the rational design of new materials with desired properties. frontiersin.orgrsc.org

Future Outlook in Adamantane-Based Advanced Materials Science

The future of adamantane-based materials science is promising, with expanding applications in diverse high-technology fields. cognitivemarketresearch.comarchivemarketresearch.com The unique cage structure of adamantane continues to attract significant research interest in supramolecular chemistry and nanotechnology for its potential in drug delivery systems and self-assembled nanomaterials. cognitivemarketresearch.comnih.gov The development of novel adamantane derivatives with enhanced material characteristics is broadening their applicability beyond traditional uses into areas like molecular electronics and bio-sensing. cognitivemarketresearch.com

For compounds like this compound, the four bromine atoms serve as versatile handles for further chemical modification through cross-coupling reactions, allowing for the synthesis of even more complex and functional structures. researchgate.net This synthetic accessibility, combined with the core's rigidity and stability, positions these compounds as key building blocks for the next generation of high-performance polymers, coatings, and porous materials. archivemarketresearch.com As researchers continue to explore and understand the relationship between molecular structure and material properties, adamantane-based scaffolds are expected to play an increasingly important role in addressing challenges in materials chemistry, from energy storage to advanced catalysis. archivemarketresearch.comhdinresearch.com

Q & A

Basic: What are the standard synthetic routes for 1,3,5,7-tetrakis(4-bromophenyl)adamantane, and what catalysts/conditions are critical for reproducibility?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0). Key reagents include adamantane derivatives and aryl halides (e.g., 4-bromophenylboronic acid). Optimal conditions involve anhydrous solvents (e.g., DMF or THF), elevated temperatures (80–120°C), and inert atmospheres to prevent side reactions. Reproducibility hinges on precise stoichiometric ratios of monomers and rigorous purification via Soxhlet extraction to remove unreacted precursors .

Basic: How is the molecular structure of this compound characterized, and what crystallographic challenges arise?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. However, crystallization challenges due to the compound’s rigid tetrahedral geometry and bulky substituents often require cocrystallization strategies with small-molecule guests (e.g., ethanol or benzene) to stabilize the lattice. High-resolution TEM and FE-SEM are used to analyze porosity and surface morphology .

Advanced: How can researchers address contradictions in reported thermal stability data for adamantane-based microporous polymers?

Discrepancies in degradation temperatures (e.g., 280°C vs. 340°C) arise from differences in cross-linking density and substituent electronegativity. For instance, replacing bromine with iodine in the aryl halide increases thermal stability due to stronger C–I bonds and enhanced π-stacking. Thermogravimetric analysis (TGA) under nitrogen flow, coupled with BET surface area measurements, helps correlate stability with structural features .

Advanced: What strategies enhance gas adsorption capacities (H₂, CO₂) in adamantane-based polymers?

Gas uptake correlates with microporous volume and surface area. To optimize adsorption:

  • Use longer aryl boronic acid linkers (e.g., p-terphenyl derivatives) to increase pore size.
  • Adjust synthetic conditions (e.g., solvent polarity) to control network rigidity.
  • Post-synthetic modifications, such as amine functionalization, can improve CO₂ selectivity via polar interactions. Reported H₂ uptake reaches 1.6 wt% at 77 K, while CO₂ adsorption reaches 17.3 wt% at 273 K .

Advanced: What is the role of this compound in designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

The adamantane core serves as a tetrahedral building block for 3D frameworks. For example, reacting it with cyanophenyl derivatives forms covalent triazine frameworks (CTFs) with surface areas >800 m²/g. Its bromine substituents enable further functionalization via Sonogashira or Ullmann couplings to integrate catalytic or sensing moieties .

Basic: What are key considerations when scaling up Suzuki coupling reactions for this compound?

  • Catalyst loading : Reduce Pd(0) catalyst to <5 mol% to minimize costs.
  • Solvent choice : Replace DMF with recyclable solvents like toluene.
  • Oxygen sensitivity : Strict inert conditions prevent catalyst deactivation.
  • Purification : Use gradient column chromatography to isolate high-purity product .

Advanced: How do researchers overcome functionalization challenges at the adamantane core?

Direct C–H activation is hindered by steric bulk. Workarounds include:

  • Pre-functionalized monomers : Synthesize iodophenyl or ethynylphenyl derivatives for click chemistry.
  • Protection/deprotection strategies : Use trimethylsilyl groups to stabilize intermediates during cross-coupling .

Advanced: How stable are adamantane-based polymers under harsh chemical or environmental conditions?

These polymers exhibit exceptional stability in acidic/basic media (pH 1–14) and high temperatures (>300°C). Stability tests involve prolonged exposure to boiling water, organic solvents, and SO₂/NOx gases, with integrity confirmed via FT-IR and PXRD .

Advanced: What design principles govern the use of this compound in cocrystallization for chiral molecule analysis?

The adamantane framework’s rigidity and symmetry enable guest inclusion without covalent bonding. For chiral analysis:

  • Select cocrystallization agents (e.g., 2,4-diethoxyphenyl derivatives) with complementary steric pockets.
  • Use SCXRD to resolve disorder issues caused by flexible guest molecules .

Basic: What analytical techniques are essential for validating the purity and porosity of derivatives?

  • Gas sorption analysis : N₂/CO₂ isotherms at 77 K/273 K to calculate BET surface area.
  • Solid-state NMR : Confirms chemical integrity and cross-linking.
  • Elemental analysis : Validates stoichiometry and halogen content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.